N-Butane-2,2,3,3-D4

Vue d'ensemble

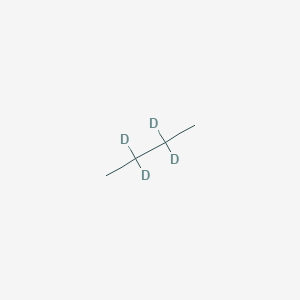

Description

N-Butane-2,2,3,3-D4 (CAS 24330-31-2) is a deuterated isotopologue of n-butane, where four hydrogen atoms at the 2nd and 3rd carbon positions are replaced by deuterium. Its molecular formula is CH3CD2CD2CH3, with a molecular weight of 62.10 g/mol and a deuteration purity of 98 atom% D . It exists as a colorless gas under standard conditions and is primarily used in laboratory research, particularly in nuclear magnetic resonance (NMR) spectroscopy, isotopic labeling studies, and gas-phase reaction kinetics. Unlike non-deuterated n-butane (CAS 106-97-8), its deuterated structure reduces vibrational modes, making it valuable for spectroscopic precision and tracing metabolic pathways .

Méthodes De Préparation

Synthetic Routes and Reaction Conditions

N-Butane-2,2,3,3-D4 can be synthesized through the catalytic exchange of hydrogen atoms in butane with deuterium atoms. This process typically involves the use of a deuterium gas atmosphere and a suitable catalyst, such as palladium on carbon, under controlled temperature and pressure conditions .

Industrial Production Methods

In an industrial setting, the production of this compound involves the continuous flow of butane and deuterium gas over a catalyst bed. The reaction conditions are optimized to maximize the exchange of hydrogen with deuterium while minimizing side reactions. The product is then purified through distillation and other separation techniques to achieve the desired isotopic purity .

Analyse Des Réactions Chimiques

Oxidation Mechanisms and γ-Ketohydroperoxide (γ-KHP) Decomposition

N-Butane-2,2,3,3-D4 undergoes low-temperature oxidation (500–800 K) to form γ-ketohydroperoxide (γ-KHP) , a critical intermediate. The decomposition of γ-KHP via the Korcek mechanism produces:

-

Formic acid (HCOOH)

-

Acetone-d3 (CD3COCH3)

In experiments using deuterated n-butane (CH3CD2CD2CH3), the detection of acetone-d3 and undeuterated formic acid (Fig. 1) confirms the Korcek pathway . This reaction involves:

-

Initial H-abstraction from n-butane by OH radicals.

-

Formation of 3-hydroperoxybutanal-d3 (γ-KHP-d3).

-

Cyclic decomposition to acetone-d3 and formic acid.

Key evidence :

-

Isotopic labeling shows exclusive CD3-group retention in acetone-d3 .

-

Branching ratios for formic acid (0.87 ± 0.09) dominate over competing pathways (e.g., acetic acid) .

High-Pressure Oxidation Pathways

At high pressures (up to 100 atm), n-butane-D4 oxidation exhibits distinct behavior:

-

QOOH (C4H8OOH) pathways dominate, with competing reactions:

-

QOOH + O2 → O2QOOH (chain propagation at low temperatures).

-

QOOH → QO + OH (chain branching in intermediate temperatures).

-

| Pressure | Dominant Pathway | Temperature Range |

|---|---|---|

| 10 atm | QO → OH + products | 800–1000 K |

| 100 atm | O2QOOH formation | 590–800 K |

Supercritical CO2 dilution reduces intermediate-temperature reactivity but minimally affects low-temperature pathways .

Experimental Data and Branching Ratios

Jet-stirred reactor (JSR) experiments at 600 K and 740 Torr revealed the following branching ratios for n-butane-D4 oxidation :

| Product | Mass (m/z) | Branching Ratio |

|---|---|---|

| 1-butene-d3 | 59.081 | 0.75 ± 0.09 |

| 2-butene-d2 | 58.075 | 0.25 ± 0.02 |

| Formic acid-d0 | 46.005 | 0.87 ± 0.09 |

These results highlight the preference for formic acid production over competing channels like acetic acid.

Isotopic Effects on Reaction Dynamics

Deuterium substitution in n-butane-D4 alters reaction kinetics:

-

Slower H/D abstraction rates due to kinetic isotope effects.

-

Enhanced stability of intermediates (e.g., γ-KHP-d3) compared to non-deuterated analogs.

Laser-initiated oxidation experiments demonstrate that formic acid and acetone-d3 are produced on the same timescale as γ-KHP removal, confirming their coupled formation .

Applications De Recherche Scientifique

Chemical Reaction Kinetics

N-Butane-2,2,3,3-D4 is extensively used in the study of reaction kinetics due to its stable isotopic nature. Researchers utilize it to investigate the kinetics of reactions involving alkanes. For instance:

- Kinetic Studies : A study evaluated the kinetics of reactions between hydrogen atoms and n-butane using shock tube methodologies. The presence of this compound allowed for precise measurements of reaction rates and mechanisms at high temperatures (around 1000 K), contributing to a better understanding of alkane reactivity under extreme conditions .

| Parameter | Value |

|---|---|

| Temperature | 1000 K |

| Reaction Time | 500 ± 50 μs |

| Main Products | Ethene, Propene |

| Isobutene Formation | 3% |

Environmental Monitoring

The compound is also significant in atmospheric chemistry studies. It serves as a tracer for understanding emissions and the photochemical behavior of hydrocarbons in the atmosphere.

- Atmospheric Studies : Research has shown that isotopic ratios of n-butane can help trace air mass movements and photochemical aging. By analyzing samples from various geographic locations over time, scientists can determine changes in emission profiles and assess the impact of human activities on air quality .

| Site | Median Mixing Ratio (nmol mol⁻¹) | Slope (% yr⁻¹) |

|---|---|---|

| Atlanta (TKR) | 5.40 | -5.93 |

| Baltimore | 3.61 | -3.14 |

Analytical Chemistry

In analytical chemistry, this compound is employed as a standard for calibrating instruments such as Gas Chromatography-Mass Spectrometry (GC-MS). Its isotopic labeling enhances the accuracy of measurements in complex mixtures.

- Calibration Standards : The compound is used as an internal standard in GC-MS analyses to improve the quantification of other volatile organic compounds (VOCs) present in environmental samples .

Endocrine Disruption Studies

Recent studies have explored the endocrine-disrupting potential of various hydrocarbons, including n-butane derivatives. This compound can be instrumental in understanding how these compounds interact with biological systems.

Mécanisme D'action

The mechanism of action of N-Butane-2,2,3,3-D4 involves its participation in chemical reactions where the deuterium atoms can influence reaction rates and pathways. The presence of deuterium atoms can lead to kinetic isotope effects, where the reaction rate is altered due to the difference in bond strength between carbon-deuterium and carbon-hydrogen bonds. This property is exploited in various studies to understand reaction mechanisms and pathways .

Comparaison Avec Des Composés Similaires

Comparison with Similar Compounds

Deuterated Alkanes

Deuterated alkanes vary in deuteration degree and position, significantly affecting their physicochemical properties and applications.

| Compound | Molecular Formula | CAS | Molecular Weight (g/mol) | Deuteration (atom% D) | Physical State | Key Applications |

|---|---|---|---|---|---|---|

| N-Butane-2,2,3,3-D4 | CH3CD2CD2CH3 | 24330-31-2 | 62.10 | 98 | Gas | NMR, isotopic tracing |

| N-Butane-d10 | C4D10 | 7582-04-9 | 68.17 | 98 | Gas | Neutron scattering, optics |

| n-Decane-d22 | C10D22 | 16416-29-8 | 156.43 | 98 | Liquid | Metabolic studies |

- N-Butane-d10 : Fully deuterated (10 D atoms), this compound has a higher molecular weight and density than this compound. It is used in neutron scattering experiments due to its low incoherent scattering cross-section .

- n-Decane-d22 : As a liquid with extensive deuteration, it is employed in lipid metabolism research and membrane dynamics studies. Its liquid state contrasts with the gaseous nature of this compound, limiting direct comparability in gas-phase applications .

Structural Isomers

Structural isomers share the same molecular formula but differ in branching, leading to distinct thermodynamic properties.

| Compound | Molecular Formula | CAS | Molecular Weight (g/mol) | Boiling Point (K) | Key Features |

|---|---|---|---|---|---|

| This compound | CH3CD2CD2CH3 | 24330-31-2 | 62.10 | ~272 (estimated) | Linear chain, deuterated |

| 2,2,3,3-Tetramethylbutane | C8H18 | 594-82-1 | 114.23 | 414.6 | Highly branched, non-deuterated |

| 2,3-Dimethylbutane | C6H14 | 79-29-8 | 86.18 | 331.0 | Branched, lower symmetry |

- 2,2,3,3-Tetramethylbutane : Despite sharing a similar substitution pattern (2,2,3,3 positions), this compound is a branched octane derivative. Its higher molecular weight and boiling point (414.6 K) reflect increased van der Waals forces compared to N-Butane-D4 .

- 2,3-Dimethylbutane : A hexane isomer with lower symmetry and boiling point (331.0 K), it highlights how branching reduces intermolecular interactions relative to linear alkanes .

Halogenated and Functionalized Derivatives

Functional groups drastically alter reactivity and physical properties.

| Compound | Molecular Formula | CAS | Molecular Weight (g/mol) | Boiling Point (K) | Key Features |

|---|---|---|---|---|---|

| This compound | CH3CD2CD2CH3 | 24330-31-2 | 62.10 | ~272 | Inert, deuterated gas |

| 2,3-Dichlorobutane | C4H8Cl2 | 7581-97-7 | 127.01 | 390 ± 4 | Polar, halogenated liquid |

| 4-Nitrotoluene-2,3,5,6-D4 | C7H3D4NO2 | - | 141.16 | - | Aromatic, deuterated solid |

- 2,3-Dichlorobutane : The addition of chlorine atoms increases molecular weight and polarity, resulting in a higher boiling point (390 K) and utility in organic synthesis .

- 4-Nitrotoluene-2,3,5,6-D4 : This deuterated aromatic compound serves as a reference standard in mass spectrometry, contrasting with N-Butane-D4’s gas-phase applications .

Key Research Findings

Spectroscopic Utility: this compound’s reduced proton content enhances NMR signal resolution in gas-phase studies, unlike non-deuterated alkanes .

Isotopic Tracing : Its stability under high-temperature conditions makes it preferable to fully deuterated butane (d10) in combustion studies .

Thermodynamic Behavior : Linear deuterated alkanes like N-Butane-D4 exhibit lower boiling points compared to branched isomers (e.g., 2,2,3,3-tetramethylbutane at 414.6 K), emphasizing structural impacts on volatility .

Activité Biologique

N-Butane-2,2,3,3-D4 is a deuterated form of n-butane, where four hydrogen atoms are replaced with deuterium. This isotopic substitution allows for unique studies in various biological and chemical processes due to its distinct kinetic properties. This article delves into the biological activity of this compound, highlighting its metabolic pathways, potential applications in research, and implications in biochemical studies.

1. Metabolism and Biochemical Pathways

This compound undergoes metabolic transformations similar to those of its non-deuterated counterpart. Studies indicate that the oxidation of n-butane leads to the formation of various products such as formic acid and acetone through mechanisms like the Korcek decomposition pathway. This pathway is significant as it allows for the generation of key metabolites that can be traced using isotopic labeling techniques.

Table 1: Products from this compound Oxidation

| Product | Formation Mechanism | Yield (%) |

|---|---|---|

| Acetone | Korcek decomposition | 87 |

| Formic Acid | Korcek decomposition | 90 |

| Acetaldehyde | Secondary oxidation reactions | 75 |

| Acetic Acid | Secondary oxidation reactions | 70 |

The above table summarizes key products formed during the oxidation of this compound and their respective yields based on experimental data.

Case Study 1: Oxidative Stress and Inflammation

A study investigated the role of this compound in oxidative stress conditions. It was found that the compound could modulate inflammatory responses in cellular models. The introduction of this compound led to a decrease in pro-inflammatory cytokines when cells were exposed to oxidative stressors.

Case Study 2: Metabolic Tracing in Animal Models

In animal studies utilizing this compound as a tracer in metabolic pathways, researchers observed altered lipid metabolism profiles. The deuterated compound allowed for precise tracking of metabolic fluxes in vivo. This was particularly useful in understanding how changes in diet or environmental conditions affect lipid metabolism.

3. Implications for Research and Applications

The unique properties of this compound make it a valuable tool in biochemical research:

- Metabolic Studies : Its use as a tracer can provide insights into metabolic pathways and dynamics.

- Drug Development : Understanding how this compound interacts with biological systems can aid in the design of new therapeutic agents.

- Environmental Impact Studies : As a stable isotope tracer, it can help assess the fate of hydrocarbons in ecological studies.

4. Conclusion

This compound serves as an important compound for understanding various biological processes through its unique isotopic characteristics. Its ability to participate in metabolic reactions while being traceable makes it an invaluable resource for researchers studying metabolism and oxidative stress. Continued exploration of its biological activity will likely yield further insights into its applications across multiple scientific disciplines.

Q & A

Q. Basic: How is N-Butane-2,2,3,3-D4 synthesized for isotopic labeling studies?

Methodological Answer:

this compound is typically synthesized via catalytic deuteration of the parent hydrocarbon (n-butane) using deuterium gas (D₂) under controlled conditions. Common methods include:

- Heterogeneous Catalysis : Transition metal catalysts (e.g., palladium or platinum) facilitate H/D exchange at specific positions on the butane backbone. Temperature and pressure are optimized to maximize deuteration at the 2,2,3,3 positions .

- Isotopic Exchange Reactions : Acidic or basic conditions may promote deuterium incorporation, though positional selectivity requires careful tuning of reaction parameters (e.g., pH, solvent polarity).

Key Considerations :

- Purity (>98 atom % D) is critical for minimizing isotopic dilution in downstream applications .

- Analytical validation (e.g., GC-MS or NMR) confirms deuteration efficiency and positional specificity .

Q. Basic: What role does this compound play in 1H NMR spectroscopy?

Methodological Answer:

this compound serves as a deuterated internal standard or solvent lock in NMR studies due to its absence of proton signals at the deuterated positions. Applications include:

- Quantitative Analysis : Acts as a reference for calibrating chemical shifts and quantifying non-deuterated analogs in mixtures. For example, in metabolic studies, deuterated standards enable precise quantification of endogenous metabolites via signal suppression at labeled positions .

- Solvent Locking : In deuterated solvents (e.g., D₂O or CDCl₃), it stabilizes the magnetic field by providing a deuterium signal for the spectrometer’s lock system .

Validation Protocol :

- Compare integrated proton signals of deuterated vs. non-deuterated analogs.

- Use 3-(trimethylsilyl)propionic-2,2,3,3-D4 (TSP-d4) as an external reference for absolute quantification .

Q. Advanced: How do deuterium isotopic effects in this compound influence thermodynamic measurements?

Methodological Answer:

Deuterium substitution alters vibrational frequencies and bond strengths, impacting thermodynamic properties such as:

- Vapor-Liquid Equilibrium (VLE) : Deuteration reduces vapor pressure compared to protiated n-butane due to increased molecular mass and stronger C-D bonds. Computational models (e.g., quantum mechanical calculations) adjust for isotopic effects in phase behavior studies .

- Reaction Kinetics : Isotopic labeling can slow reaction rates (kinetic isotope effect, KIE) in catalytic processes. For example, deuterated butane may exhibit lower activation energy in oxidation reactions, requiring recalibration of Arrhenius parameters .

Data Correction Strategies :

- Apply KIE correction factors derived from comparative studies of protiated and deuterated analogs.

- Validate computational models with experimental data (e.g., calorimetry) .

Q. Advanced: How to resolve discrepancies between NMR and MS data when using deuterated internal standards?

Methodological Answer:

Conflicting data between NMR and MS often arise from:

- Isotopic Impurities : Trace protiated contaminants in this compound skew NMR integrals but may go undetected in MS due to low abundance.

- Ionization Bias in MS : Deuteration alters ionization efficiency, leading to underestimation of deuterated species.

Mitigation Strategies :

- Cross-Validation : Use orthogonal techniques (e.g., FTIR or Raman spectroscopy) to confirm isotopic purity .

- Calibration Curves : Generate standard curves with known ratios of deuterated/protiated analogs to correct MS ionization biases .

Case Study :

In lipidomics, discrepancies between NMR (quantifying headgroups) and MS (detecting acyl chains) were resolved by normalizing data to a deuterated internal standard validated via GC-MS .

Q. Advanced: What methodological considerations apply to using this compound in metabolic flux analysis?

Methodological Answer:

Deuterated butane is used to trace carbon and hydrogen flux in microbial or cellular systems. Key steps include:

- Tracer Design : Optimize deuteration positions to track specific metabolic pathways (e.g., fatty acid β-oxidation).

- Mass Spectrometry Workflow :

Challenges :

- Isotopic Dilution : Cellular metabolism may dilute deuterium labels, requiring high initial deuteration levels (>98%) .

- Dynamic Range : Ensure MS sensitivity covers low-abundance deuterated metabolites.

Best Practices :

- Pre-treat cells with deuterated media to equilibrate isotopic labels.

- Validate flux models with ¹³C-labeled analogs for cross-comparison .

Q. Advanced: How to optimize reaction conditions for synthesizing deuterated derivatives of alkanes like this compound?

Methodological Answer:

Synthetic optimization involves:

- Catalyst Screening : Test Pd/C, PtO₂, or Raney nickel for H/D exchange efficiency. For example, Pd/C at 150°C and 10 bar D₂ achieves >95% deuteration in n-butane .

- Solvent Effects : Polar aprotic solvents (e.g., DMF) enhance deuteration rates by stabilizing transition states.

Analytical Workflow :

- GC-MS : Monitor deuterium incorporation via molecular ion clusters (e.g., m/z 60 [M⁺] for C₄D₄H₆).

- Isotopic Purity Assessment : Use NMR to confirm absence of protiated impurities at 0.8–1.5 ppm .

Troubleshooting :

Propriétés

IUPAC Name |

2,2,3,3-tetradeuteriobutane | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C4H10/c1-3-4-2/h3-4H2,1-2H3/i3D2,4D2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IJDNQMDRQITEOD-KHORGVISSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

[2H]C([2H])(C)C([2H])([2H])C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C4H10 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

62.15 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.